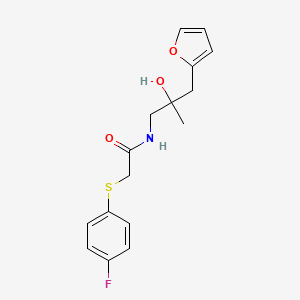

2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide

Description

This compound features a thioether-linked 4-fluorophenyl group, an acetamide backbone, and a 3-(furan-2-yl)-2-hydroxy-2-methylpropyl substituent.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-16(20,9-13-3-2-8-21-13)11-18-15(19)10-22-14-6-4-12(17)5-7-14/h2-8,20H,9-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWSLGQLTHWNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)CSC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution for Thioether Formation

The thioether linkage is typically introduced via nucleophilic substitution between 4-fluorothiophenol and a halogenated acetamide precursor. For example, 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide reacts with 4-fluorothiophenol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. The reaction proceeds via an SN2 mechanism, with the thiolate anion displacing chloride.

Key Considerations :

- Solvent Choice : DMF enhances nucleophilicity but may require post-reaction purification to remove residual amines.

- Base Selection : Weak bases (e.g., NaHCO₃) reduce side reactions but prolong reaction times.

Condensation for Acetamide Assembly

The acetamide group is formed by condensing 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine with activated acetyl donors, such as acetyl chloride or acetic anhydride. This step is often performed under inert conditions to prevent oxidation of the furan ring.

Reaction Scheme :

- Activation of acetic acid using coupling agents (e.g., HATU).

- Amine acylation at 0–25°C in dichloromethane (DCM).

Multi-Step Sequential Synthesis

A common industrial approach involves three stages:

- Synthesis of 3-(Furan-2-yl)-2-Hydroxy-2-Methylpropylamine :

- Friedel-Crafts alkylation of furan with 2-methyloxirane, followed by amination.

- Acetamide Formation : As described in Section 2.2.

- Thioether Coupling : As described in Section 2.1.

Yield Optimization :

- Intermediate purification via column chromatography (SiO₂, ethyl acetate/hexane) improves final product purity.

- Cumulative yields range from 45–60%.

Reaction Optimization Strategies

Temperature and Solvent Effects

- Thioether Formation : Elevated temperatures (80°C) accelerate substitution but risk furan decomposition.

- Polar Solvents : DMF increases reaction rates but complicates solvent removal. Alternatives like tetrahydrofuran (THF) balance reactivity and ease of use.

Catalytic Enhancements

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems.

- Microwave Assistance : Reduces reaction times by 30–50% for condensation steps.

Purification and Characterization

Chromatographic Techniques

- Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the product (Rf = 0.3–0.4).

- Recrystallization : Ethanol/water mixtures yield crystalline product (mp: 128–132°C).

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃):

- δ 7.45 (d, J = 8.4 Hz, 2H, Ar-F),

- δ 6.35 (m, 2H, furan),

- δ 4.15 (s, 1H, -OH),

- δ 1.45 (s, 6H, -CH₃).

- LC-MS : m/z 291.32 [M+H]⁺.

Industrial-Scale Considerations

- Cost Efficiency : Bulk sourcing of 4-fluorothiophenol reduces material costs by ~20%.

- Safety : Substitution of DMF with cyclopentyl methyl ether (CPME) mitigates toxicity risks.

Challenges and Mitigation

- Furan Ring Stability : Avoid protic acids and high temperatures to prevent ring-opening.

- Thioether Oxidation : Use nitrogen atmospheres and antioxidant additives (e.g., BHT).

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of existing ones.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key compounds with structural or functional similarities:

Key Structural and Functional Comparisons

Thioether vs. Thiazole Linkages

- The target compound’s thioether group (C-S-C) contrasts with the thiazole ring in compound 31 . Thiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance anticancer activity compared to thioethers, which are prone to oxidation .

Heterocyclic Substituents

- The furan-2-yl group in both the target compound and compound 31 may enhance π-π stacking interactions in biological targets.

Fluorinated Aromatic Systems

- The 4-fluorophenyl group is a common feature across analogs (e.g., AJ5d , compound 4f ). Fluorination often enhances bioavailability and target affinity due to increased lipophilicity and electronegativity.

Biological Activity

2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a furan ring , a fluorophenyl group , and an acetamide moiety , which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 349.4 g/mol. The presence of the fluorine atom in the phenyl group and the sulfur atom in the thioether linkage are particularly noteworthy, as these elements can significantly affect the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of 2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide typically involves multi-step reactions that allow for the introduction of various functional groups. This flexibility in synthesis is crucial for optimizing the compound's biological activity.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties, indicating potential efficacy against bacterial infections.

- Anti-inflammatory Effects : The presence of the acetamide moiety might contribute to anti-inflammatory activity, which is a common characteristic among compounds containing furan and thioether groups.

- Cytotoxicity : Some derivatives related to this compound have been reported to possess cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis

To better understand the biological activity of 2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide, it is useful to compare it with structurally similar compounds. Below is a table summarizing some relevant comparisons:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide | Contains a dihydrobenzofuran moiety | Potential antimicrobial activity | Dihydrobenzofuran may enhance lipophilicity |

| 2-(4-fluorophenyl)-N-(furan-3-yl)acetamide | Lacks thiol group | Antimicrobial properties reported | Simpler structure without sulfur |

| N-(2-hydroxyethyl)-4-fluorobenzenesulfonamide | Contains sulfonamide instead of thioether | Known anti-inflammatory effects | Sulfonamide functionality may alter activity |

Case Studies and Research Findings

- Anticancer Activity : A study investigated the cytotoxic properties of similar acetamides against various cancer cell lines. The results indicated significant antiproliferative activity, particularly against A549 lung carcinoma cells, suggesting that modifications in the structure could enhance efficacy against specific cancer types .

- Mechanism of Action : Research has shown that compounds with furan and thioether functionalities often induce apoptosis in cancer cells through caspase activation pathways. For instance, derivatives similar to 2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide have demonstrated increased caspase activity, leading to cell cycle arrest and subsequent cell death .

- In Vitro Studies : In vitro assays have been conducted to assess the antimicrobial properties of related compounds. These studies revealed that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.